molecular formula C12H24N4O3 B14359114 butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate CAS No. 90996-96-6

butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate

Katalognummer: B14359114
CAS-Nummer: 90996-96-6
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: KBNAJDIYMWXCPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate is a compound that combines an amine group with a triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate typically involves the reaction of butan-1-amine with a triazole derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitro compounds, while reduction of the triazole ring can produce partially or fully reduced triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism by which butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butan-1-amine: A simple amine with similar reactivity but lacking the triazole ring.

    Methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate: A triazole derivative without the amine group.

Uniqueness

Butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate is unique due to the combination of an amine group and a triazole ring in a single molecule.

Eigenschaften

CAS-Nummer

90996-96-6

Molekularformel

C12H24N4O3

Molekulargewicht

272.34 g/mol

IUPAC-Name

butan-1-amine;methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate

InChI

InChI=1S/C8H13N3O3.C4H11N/c1-3-4-5-11-7(12)6(9-10-11)8(13)14-2;1-2-3-4-5/h10H,3-5H2,1-2H3;2-5H2,1H3

InChI-Schlüssel

KBNAJDIYMWXCPM-UHFFFAOYSA-N

Kanonische SMILES

CCCCN.CCCCN1C(=O)C(=NN1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.